![molecular formula C20H26N2O3 B15082108 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 66307-56-0](/img/structure/B15082108.png)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interactions with various biological receptors, making it a valuable compound for research and development in pharmacology.
Méthodes De Préparation
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxypropanol under specific conditions. One common method includes the use of a base such as potassium carbonate or sodium carbonate, and a phase transfer catalyst like tetrabutyl ammonium bromide . The reaction is carried out in an organic solvent, followed by purification steps such as recrystallization to obtain the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as Yb(OTf)3, and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, it may act as an antagonist or agonist, depending on the receptor subtype and the specific biological context .
Comparaison Avec Des Composés Similaires
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
Trazodone: A well-known antidepressant that also interacts with serotonin receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and acts on adrenergic receptors.
Urapidil: An antihypertensive agent that targets adrenergic receptors.
The uniqueness of this compound lies in its specific chemical structure, which allows for distinct interactions with biological receptors, potentially leading to unique therapeutic effects.
Propriétés
Numéro CAS |
66307-56-0 |
|---|---|
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-20-10-6-5-9-19(20)22-13-11-21(12-14-22)15-17(23)16-25-18-7-3-2-4-8-18/h2-10,17,23H,11-16H2,1H3 |
Clé InChI |
GREMJPGKSMNJRK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
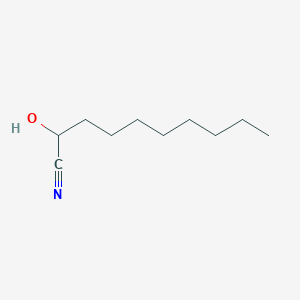

![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
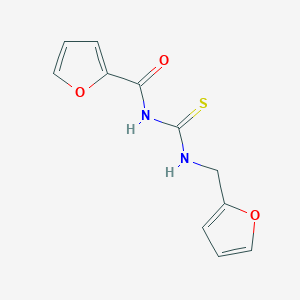
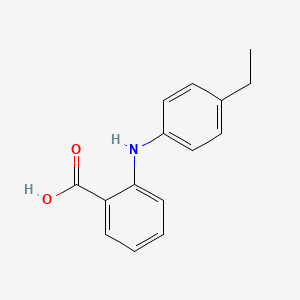
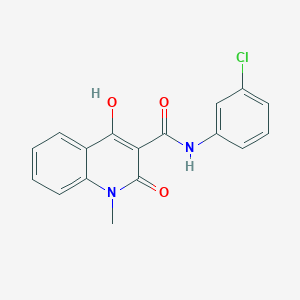
![4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine](/img/structure/B15082094.png)
![5-(4-Tert-butylphenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082098.png)
![N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15082104.png)
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082106.png)
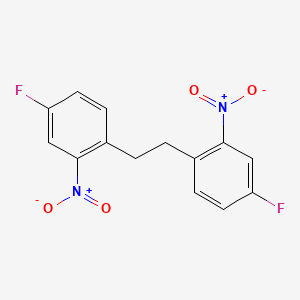
![Ethyl 2-({[(4'-methylbiphenyl-4-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15082122.png)
